N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 1,3-dimethylpyrazole moiety and a 3-fluorobenzamide substituent. This structure combines aromatic and electron-deficient components, which are critical for interactions in medicinal chemistry and materials science. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the fluorinated benzamide group enhances lipophilicity and bioavailability . Computational tools like Multiwfn, a wavefunction analyzer, have been employed to study such compounds’ electrostatic potentials and electron localization, aiding in rational drug design .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-6-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-4-3-5-10(15)7-9/h3-7H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWBXTDXJYGKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide is Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs).
Mode of Action
As a potent and selective inhibitor of PARG, this compound prevents the hydrolysis of ADP-ribose polymers. This inhibition disrupts the normal function of PARG, leading to an accumulation of ADP-ribose polymers and a decrease in the availability of free ADP-ribose.
Biochemical Pathways
The inhibition of PARG affects the ADP-ribosylation signaling pathway . This pathway is involved in various cellular processes, including DNA repair, transcription, and cell death. By inhibiting PARG, the compound disrupts these processes, potentially leading to cell death.
Result of Action
The inhibition of PARG by this compound can lead to the disruption of various cellular processes, including DNA repair and transcription. This disruption can potentially lead to cell death, providing a basis for its potential use in cancer treatment.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
- Structural Differences: Replaces the oxadiazole-pyrazole system with a thieno[3,4-c]pyrazol-5-one scaffold. The chlorine substituent on the phenyl ring and the 2-fluorobenzamide group alter electronic properties compared to the 3-fluorobenzamide in the target compound.
- Functional Implications: The thienopyrazole core may increase π-π stacking interactions but reduce metabolic stability due to sulfur oxidation susceptibility. The 2-fluoro substitution in benzamide could sterically hinder binding compared to the 3-fluoro isomer .
N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- Structural Differences : Features a diphenylpyrazole instead of a dimethylpyrazole-oxadiazole hybrid. The 2-fluorobenzamide group lacks the electronic effects of the 3-fluoro isomer.
- The absence of the oxadiazole ring diminishes hydrogen-bond acceptor capacity, which is critical for target engagement in kinase inhibitors .
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
- Structural Differences : Substitutes the 3-fluorobenzamide with a tosylpiperidine-carboxamide group.
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Core Structure | Substituents | MW (g/mol) | logP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | Oxadiazole-pyrazole | 3-fluorobenzamide | ~328.3 | 2.1 | 6 |
| N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide | Thienopyrazolone | 3-chlorophenyl, 2-fluorobenzamide | ~417.8 | 3.5 | 5 |
| N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide | Diphenylpyrazole | 2-fluorobenzamide | ~373.4 | 4.2 | 3 |
| N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide | Oxadiazole-pyrazole | Tosylpiperidine-carboxamide | ~457.5 | 1.8 | 8 |
*logP values estimated via fragment-based methods.
Research Findings and Implications
- Electron-Deficient Cores: The oxadiazole-pyrazole hybrid in the target compound exhibits stronger electron-withdrawing effects than thienopyrazolone or diphenylpyrazole systems, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets) .
- Metabolic Stability: The dimethylpyrazole and oxadiazole moieties in the target compound resist oxidative metabolism better than sulfur-containing thienopyrazolone derivatives .
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